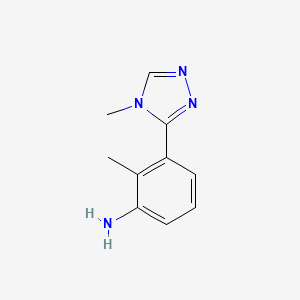

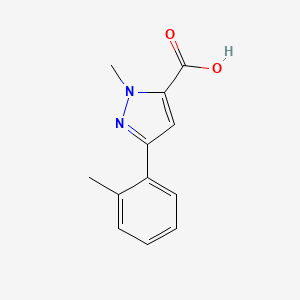

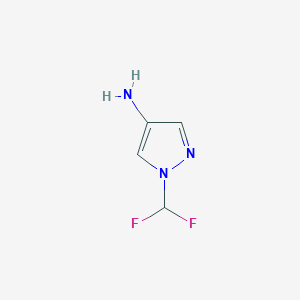

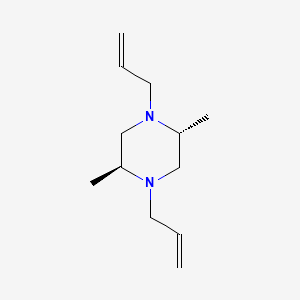

![molecular formula C6H4ClN3 B1415193 6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1048913-70-7](/img/structure/B1415193.png)

6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジン

概要

説明

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives has been reported in several studies . For instance, one study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited potential antitumor activities .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine are not detailed in the retrieved sources, compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have been synthesized and evaluated for various biological activities .Physical and Chemical Properties Analysis

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用

抗菌作用

6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジン: 誘導体は、抗菌剤として有望であることが示されています。 生物系における様々な酵素や受容体と結合する能力により、多剤耐性化が進むグラム陽性菌およびグラム陰性菌に効果を発揮します 。トリアゾール環の微生物細胞膜との相互作用能力は、抗菌化合物としての効力に貢献しています。

抗真菌作用

6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジン誘導体を含むトリアゾール化合物は、その抗真菌作用で知られています。 これらの化合物は、様々な真菌感染症の治療に使用されるフルコナゾールやボリコナゾールなどの抗真菌薬の主要成分です 。トリアゾールコアは、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害します。

抗癌活性

研究によると、トリアゾール誘導体は潜在的な抗癌作用を示しています。 これらの化合物は、様々な癌細胞株の阻害剤として作用し、細胞増殖に影響を与え、アポトーシスを誘導します 。6-クロロ置換基の導入によりこれらの性質が強化され、新しい抗癌剤開発への道が開かれます。

抗ウイルス効果

トリアゾール誘導体の構造的柔軟性により、有意な抗ウイルス活性を有する化合物の作成が可能になります。6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジンは、特定のウイルス酵素や複製プロセスを標的にするように設計することができ、新規抗ウイルス療法の開発の基礎となります .

抗糖尿病の可能性

6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジン: は、抗糖尿病作用が確認されている特定のトリアゾロ[4,3-a]ピラジン誘導体と構造的に類似しています。 これらの化合物は血糖値を調節することができ、2型糖尿病の治療法として研究されています .

農薬用途

農薬分野では、トリアゾール誘導体は殺菌剤としての特性を利用して、作物を真菌病原体から保護するために使用されます。6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピリジンは、環境への影響を最小限に抑えながら食料資源を守るための新しい農薬の合成に利用できます .

Safety and Hazards

The safety data sheet for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding the formation of dust and aerosols, and handling in accordance with good industrial hygiene and safety practice .

将来の方向性

The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine belongs, is considered an emerging privileged scaffold in medicinal chemistry . Future research may focus on the design and synthesis of novel analogues with improved potency, metabolic stability, and selectivity .

作用機序

Target of Action

Triazolopyridine compounds have been known to interact with various targets, such as the mitogen-activated protein kinase 14 .

Mode of Action

Triazolopyridine compounds are known to interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Triazolopyridine compounds have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Triazolopyridine compounds have been associated with various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of triazolopyridine compounds .

生化学分析

Biochemical Properties

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are crucial in regulating cellular processes. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting these enzymes, the compound can alter gene expression and cellular metabolism. For instance, in cancer cells, 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine has demonstrated the ability to reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological changes have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s metabolites can also interact with other enzymes and cofactors, potentially influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus to interact with DNA and transcription factors, or in the cytoplasm to modulate enzyme activity. These localization patterns can significantly impact the compound’s biological effects and therapeutic potential .

特性

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQSFULFENPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

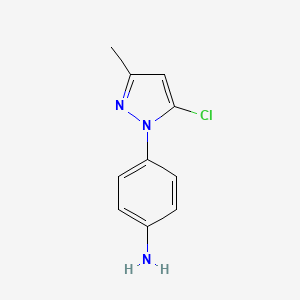

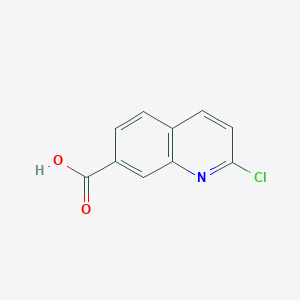

![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)